1-[2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid
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Overview
Description
1-[2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an imidazole precursor under acidic or basic conditions.
Introduction of the 3,4-dimethoxyphenyl group: This step often involves a Friedel-Crafts alkylation or acylation reaction using 3,4-dimethoxybenzene and a suitable electrophile.
Attachment of the piperidine-4-carboxylic acid moiety: This can be done through a nucleophilic substitution reaction, where the imidazo[1,2-a]pyridine intermediate reacts with a piperidine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-[2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study biological pathways and interactions, particularly those involving its functional groups.
Mechanism of Action
The mechanism of action of 1-[2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, which can modulate the activity of these targets.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A compound with a similar 3,4-dimethoxyphenyl group.
Imidazo[1,2-a]pyridine derivatives: Compounds with a similar imidazo[1,2-a]pyridine core.
Uniqueness
1-[2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid is unique due to its combination of functional groups, which provides it with distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
886496-46-4 |
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Molecular Formula |
C23H27N3O4 |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
1-[[2-(3,4-dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C23H27N3O4/c1-15-4-7-21-24-22(17-5-6-19(29-2)20(12-17)30-3)18(26(21)13-15)14-25-10-8-16(9-11-25)23(27)28/h4-7,12-13,16H,8-11,14H2,1-3H3,(H,27,28) |
InChI Key |
GMSUMRZYDOVSIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2CN3CCC(CC3)C(=O)O)C4=CC(=C(C=C4)OC)OC)C=C1 |
Origin of Product |
United States |
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